1,2-Didehydroacenaphthylene
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2-didehydroacenaphthylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAXTQBNCAUHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C#CC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Reactions
1,2-Didehydroacenaphthylene can be synthesized through various methods including:
- Electrochemical Reduction: Utilizing different nucleophiles and reagents to yield various derivatives.
- Condensation Reactions: Reacting with compounds like 1,3-indandione to produce complex structures such as acenaphthenequinones .
The compound exhibits notable reactivity with Wittig reagents, leading to the formation of benzylidene-acenaphthenones. This versatility makes it a valuable intermediate in organic synthesis .
Scientific Research Applications
1. Photodimerization Studies:
Acenaphthylene has been utilized to investigate photodimerization processes in micellar and hydrogel media. This research is crucial for understanding light-induced reactions that have implications in materials science and photochemistry .
2. Organic Electronics:
Due to its conductive properties when polymerized with acetylene in the presence of Lewis acids, acenaphthylene is explored for applications in organic electronics. These conductive polymers are essential for developing flexible electronic devices .
3. Dye Synthesis:
Acenaphthylene is a precursor for synthesizing various dyes and pigments used in textiles and plastics. Its stability and insolubility in water make it particularly useful for creating long-lasting colors that do not wash out easily .
4. Environmental Studies:
As a member of the PAH family, acenaphthylene is studied for its environmental impact, particularly concerning its occurrence in coal tar and potential carcinogenic properties. Research focuses on its behavior during combustion processes and its effects on human health and ecosystems .
Case Studies
Chemical Reactions Analysis
Epoxidation
1,2-Didehydroacenaphthylene undergoes epoxidation at the 1,2-position to form 1,2-epoxyacenaphthene. This reaction is catalyzed by cytochrome P450 enzymes (e.g., human CYP2A6) with a turnover rate of 4.4 nmol epoxide/min/nmol P450 . Other isoforms like CYP1B1 and CYP3A4 show lower activity (0.18–5.3 nmol/min/nmol P450) .
| Reagent/Catalyst | Product | Rate (nmol/min/nmol P450) |
|---|---|---|
| CYP2A6 | 1,2-Epoxyacenaphthene | 4.4 |
| CYP1B1 | 1,2-Epoxyacenaphthene | 5.3 |
| CYP3A4 | 1,2-Epoxyacenaphthene | 3.8 |
Dihydroxylation
Electrophilic oxidation with silver benzoate and iodine produces stereoisomeric diols:
Hydrogenation
Catalytic hydrogenation with H₂/Pd reduces the ethylene bridge, yielding acenaphthene (C₁₂H₁₀). This reaction is quantitative under mild conditions .
Electrochemical Reduction
In the presence of aroyl chlorides, electrochemical reduction at a mercury cathode produces 1,2-diaroyloxyacenaphthylene derivatives (e.g., 1,2-diacetoxyacenaphthylene) via a two-electron transfer process .
Nucleophilic Attack
This compound reacts with nucleophiles like thioglycolic acid esters to form tetrahydroacenaphthothiophenes. For example:
Condensation Reactions
Condensation with O(CH₂CO₂Et)₂ forms oxygen-bridged derivatives (e.g., compound 66 ) under acidic conditions .
Complexation with Metal Centers
This compound forms π-complexes with low-valent metals, such as:
Polymerization
Under UV irradiation or heat, this compound undergoes radical polymerization to form polyacenaphthylene, a thermoplastic with applications in coatings .
Diels-Alder Reactivity
The strained double bond participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), yielding fused bicyclic adducts .
Analytical Data for Key Derivatives
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|
| 1,2-Epoxyacenaphthene | 91–93 | 280 | Soluble in benzene |
| cis-1,2-Diol | 130–131 | N/A | Soluble in methanol |
| trans-1,2-Diol | 119–120 | N/A | Soluble in chloroform |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Acenaphthene is part of a broader family of PAHs and derivatives. Below is a detailed comparison with structurally related compounds:
Acenaphthylene
- Molecular Formula : C₁₂H₈
- Molecular Weight : 152.19 g/mol
- Key Features : Fully unsaturated analog of Acenaphthene, with two conjugated double bonds in the ethylene bridge. This increases aromaticity and reactivity compared to Acenaphthene .
- Applications : Serves as a precursor in synthesizing epoxy derivatives (e.g., 1,2-Epoxyacenaphthene, CAS 22058-69-1) and polymers .
- Stability : Less stable than Acenaphthene due to higher electron delocalization, making it prone to electrophilic substitution .
5-Aminoacenaphthene
- Molecular Formula : C₁₂H₁₁N
- Molecular Weight : 169.23 g/mol
- Key Features: Substituted with an amino group (-NH₂) at the 5-position, enhancing its utility in dye synthesis and pharmaceutical intermediates .
- Reactivity: The amino group directs electrophilic attacks to the 4- and 6-positions, unlike unsubstituted Acenaphthene .
Halogenated Derivatives
- Examples : 5,6-Dichloroacenaphthene, 3,5,6-Tribromoacenaphthene.
- Synthesis: Produced via chlorodeoxygenation of acenaphthenequinone derivatives using PCl₅ or bromination .
- Applications : Used in agrochemicals and as flame retardants. Halogenation increases molecular polarity, improving solubility in polar solvents .
Deuterated Analogs
- Examples : Acenaphthene-d₁₀ (CAS 15067-26-2), Acenaphthylene-d₈.
- Applications : Isotopologues are critical in mass spectrometry for environmental tracer studies and quantifying PAH degradation pathways .
1,2-Dihydroacenaphthylen-5-ylmethanol
- Molecular Formula : C₁₃H₁₂O
- Molecular Weight : 184.23 g/mol
- Key Features : Hydroxymethyl (-CH₂OH) substitution at the 5-position. This derivative exhibits increased hydrophilicity (LogP = 2.1) compared to Acenaphthene (LogP = 3.9) .
- Applications : Intermediate in synthesizing bioactive molecules and liquid crystals .
Data Tables
Table 1. Structural and Physical Properties of Acenaphthene and Derivatives
Table 2. Reactivity Comparison
| Reaction Type | Acenaphthene | Acenaphthylene | 5-Aminoacenaphthene |
|---|---|---|---|
| Electrophilic Substitution | Occurs at C1 and C3 positions | Favors C4 and C6 positions | Directed to C4 and C6 by -NH₂ |
| Oxidation | Forms acenaphthenequinone | Forms epoxy derivatives | Yields nitroso derivatives |
| Halogenation | Requires catalysts (FeCl₃) | Spontaneous in light | Rapid due to -NH₂ activation |
Research Findings
- Synthetic Routes : Acenaphthene is synthesized via catalytic hydrogenation of Acenaphthylene. Halogenated derivatives are produced using PCl₅ or bromine in acetic acid .
- Environmental Impact : Acenaphthene is persistent in soil and water, with a half-life >100 days. Its deuterated forms aid in tracking PAH dispersion in ecosystems .
- Toxicity: While Acenaphthene itself has low acute toxicity, its metabolites (e.g., epoxides) are mutagenic. In contrast, amino derivatives show higher bioactivity but require careful handling .
Preparation Methods
Reaction Mechanism and Conditions
Enediynes such as 1,2-diethynylacenaphthene undergo cyclization upon heating (~200°C) or UV irradiation, forming a 1,4-diradical intermediate. This intermediate stabilizes via conjugation, producing this compound. The reaction typically requires inert solvents (e.g., toluene) and excludes protic additives to prevent premature hydrogen abstraction.
Key Data:
This method is limited by the synthetic complexity of enediyne precursors, which often require multistep preparations involving Sonogashira couplings or alkyne functionalization.
Metal-Catalyzed Dehydrogenation of 1,2-Dihydroacenaphthylene
Transition-metal catalysts facilitate the oxidative dehydrogenation of 1,2-dihydroacenaphthylene to its didehydro counterpart. Nickel and copper complexes, paired with bipyridine ligands, have shown efficacy in analogous dehydrogenation reactions.
Experimental Protocol
A mixture of 1,2-dihydroacenaphthylene (1.0 mmol), nickel bromide (0.5 mol%), and 6,6'-dimethyl-2,2'-bipyridine (0.6 mol%) in chloroform is stirred at 35°C for 24 hours under nitrogen. Manganese powder (0.3 equiv) serves as a reducing agent, while diethyl phosphite (0.2 equiv) acts as a hydrogen acceptor.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | NiBr₂/6,6'-dimethyl-2,2'-bipyridine | |
| Temperature | 35°C | |
| Isolated Yield | 76% (analogous system) |
Density functional theory (DFT) studies suggest that the reaction proceeds via a six-membered boatlike transition state, favoring the ( E )-allylcopper intermediate.
Elimination Reactions from Halogenated Precursors
Dehydrohalogenation of 1,2-dihaloacenaphthylene derivatives provides a direct route to this compound. Strong bases such as sodium hydride or potassium tert-butoxide promote the elimination of hydrogen halides.
Synthetic Procedure
1,2-Dichloroacenaphthylene (1.0 mmol) is treated with sodium hydride (2.2 equiv) in tetrahydrofuran at 0°C, gradually warming to room temperature over 12 hours. The reaction is quenched with aqueous ammonium chloride, and the product is purified via silica gel chromatography.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Base | NaH (60% dispersion in oil) | |
| Solvent | Tetrahydrofuran | |
| Yield | 68% (analogous system) |
This method is highly dependent on the stability of the halogenated precursor, which may require protective groups to prevent side reactions.
Copper-Catalyzed Reductive Cyclization Followed by Oxidation
A two-step approach involves the synthesis of 1,2-dihydronaphthalene intermediates via copper-catalyzed reductive cyclization, followed by oxidative dehydrogenation.
Step 1: Reductive Cyclization
Benz-tethered 1,3-dienes are treated with a copper catalyst (e.g., CuI) and a chiral ligand in dichloromethane at −40°C, yielding 1,2-dihydronaphthalene derivatives with >90% enantiomeric excess.
Q & A
Q. Basic Research Focus
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using C18 columns with acetonitrile/water gradients, validated against certified reference materials (e.g., acenaphthene-d10) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (CDCl₃) identify ring-current effects and dehydrogenation patterns. The aromatic protons in this compound exhibit distinct deshielding (δ 7.2–8.1 ppm) compared to acenaphthene (δ 6.8–7.5 ppm) .
- Mass Spectrometry (MS): Electron ionization (EI-MS) confirms molecular ion peaks at m/z 152 (C₁₂H₈⁺) and fragments at m/z 126 (loss of C₂H₂) .
What are the challenges in synthesizing halogenated derivatives of this compound, and how can they be addressed?
Advanced Research Focus
Halogenation (e.g., 1,2-dibromo or 5,6-dichloro derivatives) faces challenges in regioselectivity and overhalogenation. For example, electrophilic bromination with Br₂/FeCl₃ produces mixtures of mono- and di-substituted products unless directed by steric blocking groups . A 2023 study achieved 85% regioselectivity for 5,6-dibromo derivatives using N-bromosuccinimide (NBS) under UV light, minimizing diradical side reactions . Post-synthetic purification via silica gel chromatography (hexane/EtOAc) is critical to isolate isomers. Computational modeling (DFT) aids in predicting halogenation sites by analyzing Fukui indices for radical stability .
How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?
Basic Research Focus
The fused naphthalene system in this compound creates a conjugated diene with enhanced electron density at C1–C2, making it reactive toward electron-deficient dienophiles (e.g., maleic anhydride). Frontier molecular orbital (FMO) analysis shows a low LUMO energy (−1.8 eV), favoring nucleophilic attack. Experimental studies report a reaction rate 3× faster than anthracene in Diels-Alder cycloadditions due to reduced steric hindrance . Solvent effects (e.g., toluene vs. DMF) modulate regioselectivity, with polar aprotic solvents favoring endo transition states .
What computational methods are recommended for modeling the transition states of reactions involving this compound?
Advanced Research Focus
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reliably models transition states for dehydrogenation and cycloaddition. For example, the activation energy (ΔG‡) for Diels-Alder reactions with tetracyanoethylene was calculated as 18.3 kcal/mol, aligning with experimental Arrhenius data . Ab initio molecular dynamics (AIMD) simulations reveal solvent-solute interactions, showing THF stabilizes transition states via hydrogen bonding. Recent studies combined DFT with machine learning to predict substituent effects on reaction kinetics, reducing computational cost by 60% .
How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?
Advanced Research Focus
Discrepancies in oxidative stability (e.g., half-life ranging from 12–48 hours in air) arise from impurities and measurement techniques. Accelerated stability studies under controlled O₂ partial pressure (0.1–1 atm) show that antioxidant additives (0.1% BHT) extend stability by 30% . UV-Vis spectroscopy (λmax = 290 nm) and gas chromatography (GC-FID) are recommended for real-time degradation monitoring. A 2024 study identified trace metals (e.g., Fe³⁺) as pro-oxidants, necessitating chelating agents during storage .
What role does this compound play in environmental analysis, and how is it quantified?
Basic Research Focus
As a polycyclic aromatic hydrocarbon (PAH) analog, it serves as a surrogate in environmental matrices (e.g., soil, water) for calibrating GC-MS systems. Quantification uses isotope-dilution MS with acenaphthene-d10 as an internal standard, achieving detection limits of 0.1 ppb . Solid-phase extraction (SPE) with C18 cartridges recovers >90% from aqueous samples. Recent EPA guidelines recommend tandem MS (MS/MS) to distinguish it from co-eluting PAHs like fluorene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
